7-[3-(1-piperidinyl)propoxy]dibenzo[b,f]thiepin-10(11H)-one
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Overview
Description
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiepin core, which is a bicyclic structure containing both benzene and thiepin rings, and a piperidinyl group attached via a propoxy linker. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Core: The benzothiepin core can be synthesized through a cyclization reaction involving a suitable benzene derivative and a sulfur-containing reagent.
Introduction of the Propoxy Linker: The propoxy linker is introduced via an alkylation reaction, where a propyl halide reacts with the benzothiepin core in the presence of a base.
Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the propoxy group with piperidine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The piperidinyl and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets and pathways. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The benzothiepin core can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]thiepin-10(11H)-one,6-[3-(1-piperidinyl)propoxy]: This compound shares a similar core structure but differs in the position of the propoxy linker.
3-[3-(1-Piperidinyl)propoxy]benzaldehyde: Another related compound with a benzaldehyde group instead of the benzothiepin core.
Uniqueness
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25NO2S |
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Molecular Weight |
367.5g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C22H25NO2S/c24-20-15-17-7-2-3-8-21(17)26-22-16-18(9-10-19(20)22)25-14-6-13-23-11-4-1-5-12-23/h2-3,7-10,16H,1,4-6,11-15H2 |
InChI Key |
HVBFDMQTIYPSNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C(=O)CC4=CC=CC=C4S3 |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C(=O)CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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